molecular formula C18H23N3O B247910 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

カタログ番号 B247910
分子量: 297.4 g/mol
InChIキー: RKULQBFTMJUBNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine, commonly known as BHIP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. BHIP is a piperazine derivative that has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

作用機序

The mechanism of action of BHIP is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and proliferation. BHIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. BHIP also inhibits the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. Elevated cGMP levels have been associated with anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BHIP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BHIP inhibits the proliferation, migration, and invasion of cancer cells, induces apoptosis, and suppresses the expression of several key genes involved in tumor growth and survival. BHIP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. In vivo studies have shown that BHIP exhibits anti-tumor and anti-inflammatory effects in animal models of cancer and inflammatory diseases.

実験室実験の利点と制限

One of the major advantages of BHIP is its broad-spectrum activity against a wide range of diseases. BHIP has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties, which make it a potential candidate for the treatment of several disease conditions. Another advantage of BHIP is its relatively low toxicity, which makes it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations of BHIP is its poor solubility in aqueous media, which makes it difficult to administer in vivo. Another limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and treatment regimen.

将来の方向性

There are several future directions for the research and development of BHIP. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and half-life. Another direction is the development of BHIP-based drug delivery systems, such as liposomes and nanoparticles, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of BHIP and its potential interactions with other drugs and biomolecules. Finally, clinical trials are needed to evaluate the safety and efficacy of BHIP in human subjects.

合成法

The synthesis of BHIP involves the reaction of isonicotinic acid with bicyclo[2.2.1]hept-5-en-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with piperazine to yield BHIP.

科学的研究の応用

BHIP has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that BHIP exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BHIP has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, BHIP has been shown to possess anti-viral activity against several viruses, including HIV and hepatitis C virus.

特性

製品名

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

分子式

C18H23N3O

分子量

297.4 g/mol

IUPAC名

[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C18H23N3O/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)13-17-12-14-1-2-16(17)11-14/h1-6,14,16-17H,7-13H2

InChIキー

RKULQBFTMJUBNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=NC=C4

正規SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=NC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。